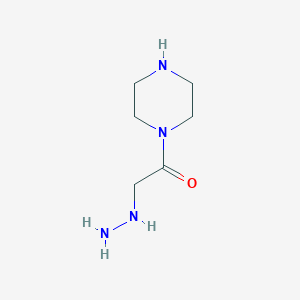

2-Hydrazinyl-1-piperazin-1-ylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-1-piperazin-1-ylethanone is a compound that features a piperazine ring substituted with a hydrazine group and an ethanone moiety. Piperazine derivatives are widely recognized for their diverse pharmacological properties, making them valuable in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-1-piperazin-1-ylethanone typically involves the reaction of piperazine with hydrazine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cyclization reaction, which provides high regio- and stereochemical control . Another approach involves the reaction of piperazine with hydrazine hydrate in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. For instance, the use of continuous flow reactors and eco-friendly solvents can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-1-piperazin-1-ylethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding ketones or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-Hydrazinyl-1-piperazin-1-ylethanone has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: Employed in the study of enzyme inhibition and receptor binding assays.

Medicine: Investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-piperazin-1-ylethanone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with GABA receptors, leading to the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

1-(2-Hydroxyethyl)piperazine: Used in the preparation of pharmaceutical compounds and as an intermediate in the manufacture of polyurethane catalysts.

2-(Piperazin-1-yl)ethan-1-ol: Employed in the synthesis of triethylenediamine and as a corrosion inhibitor.

Uniqueness: 2-Hydrazinyl-1-piperazin-1-ylethanone stands out due to its unique combination of a hydrazine group and a piperazine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in medicinal chemistry and industrial processes .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydrazinyl-1-piperazin-1-ylethanone?

The synthesis typically involves multi-step organic reactions. A common approach includes:

- Step 1 : Formation of the piperazine backbone via nucleophilic substitution or condensation reactions under controlled pH and temperature.

- Step 2 : Introduction of the hydrazinyl group using hydrazine derivatives, often requiring anhydrous conditions to avoid side reactions.

- Step 3 : Purification via column chromatography or recrystallization.

Key Analytical Methods :

- Monitor reaction progress using HPLC for purity assessment and NMR (¹H/¹³C) for structural confirmation of intermediates .

- For final compound validation, high-resolution mass spectrometry (HRMS) is recommended to confirm molecular weight .

Q. How is the crystal structure of this compound determined?

X-ray crystallography is the gold standard:

- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ the SHELX suite (e.g., SHELXL for refinement) to solve the structure. SHELX’s robustness in handling small-molecule data ensures accurate bond-length and angle calculations .

- Validation : Cross-check with CIF files and deposition in the Cambridge Structural Database (CSD) for reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, the hydrazinyl group’s NH protons appear as broad singlets near δ 6.5–7.0 ppm in DMSO-d₆ .

- FT-IR : Confirm functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bend at ~1550 cm⁻¹) .

- UV-Vis : Assess electronic transitions for applications in photochemical studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis?

Methodological Strategies :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to improve efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) for solubility and reactivity .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and enhance regioselectivity .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Case Study : If NMR suggests a planar hydrazinyl group but X-ray shows a twisted conformation:

- Step 1 : Verify sample purity (>95% by HPLC) to rule out impurities skewing NMR data .

- Step 2 : Perform DFT calculations (e.g., Gaussian 16) to model ground-state vs. crystal-packing effects.

- Step 3 : Use variable-temperature NMR to assess conformational flexibility in solution .

Resolution : Crystallographic data often reflects solid-state packing, while NMR captures dynamic solution behavior. Cross-validation with computational models bridges this gap .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like serotonin receptors (5-HT₃) or kinases. Focus on piperazine’s role in hydrogen-bond networks .

- ADMET Prediction : Employ SwissADME to assess pharmacokinetic properties (e.g., logP, bioavailability).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the hydrazinyl moiety) with activity trends .

Q. How to design stability studies for this compound under varying storage conditions?

Protocol :

- Temperature/Humidity : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 6 months.

- Analytical Endpoints :

- Light Sensitivity : Use amber vials and assess UV-induced degradation via LC-MS .

Key Finding : Piperazine derivatives often show hygroscopicity; desiccants and inert atmospheres (N₂) improve shelf life .

Properties

Molecular Formula |

C6H14N4O |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-hydrazinyl-1-piperazin-1-ylethanone |

InChI |

InChI=1S/C6H14N4O/c7-9-5-6(11)10-3-1-8-2-4-10/h8-9H,1-5,7H2 |

InChI Key |

VYEMHDDCCMOLHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)CNN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.